molecular formula C27H21N3O6S B12048128 Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324566-54-3

Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12048128
CAS No.: 324566-54-3
M. Wt: 515.5 g/mol
InChI Key: KHVYAHMGLHLODJ-PXLXIMEGSA-N
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Description

Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a nitrophenyl group, a furan ring, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core through the reaction of appropriate thioamides and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Substitution with the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group.

    Condensation: The compound can undergo condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The nitrophenyl group can also participate in redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

    Ethyl 7-methyl-2-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a fluorophenyl group instead of a nitrophenyl group, which may alter its chemical reactivity and biological activity.

    Ethyl 7-methyl-2-((5-(2-chlorophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a chlorophenyl group can influence the compound’s lipophilicity and interaction with biological targets.

    Ethyl 7-methyl-2-((5-(2-bromophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The bromophenyl group may enhance the compound’s ability to participate in halogen bonding interactions.

Properties

CAS No.

324566-54-3

Molecular Formula

C27H21N3O6S

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl (2E)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H21N3O6S/c1-3-35-26(32)23-16(2)28-27-29(24(23)17-9-5-4-6-10-17)25(31)22(37-27)15-18-13-14-21(36-18)19-11-7-8-12-20(19)30(33)34/h4-15,24H,3H2,1-2H3/b22-15+

InChI Key

KHVYAHMGLHLODJ-PXLXIMEGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])S2)C

Origin of Product

United States

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